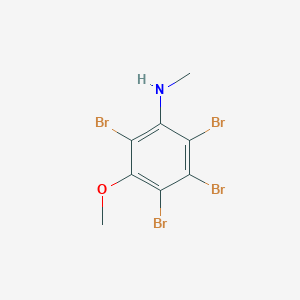
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline is a brominated aromatic amine with the molecular formula C8H7Br4NO. This compound is characterized by the presence of four bromine atoms, a methoxy group, and a methylated amine group attached to a benzene ring.
Preparation Methods
The synthesis of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline typically involves the bromination of 5-methoxy-N-methylaniline. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process involves multiple steps, including the protection of the amine group, selective bromination, and subsequent deprotection .
Industrial production methods may involve the use of large-scale bromination reactors and continuous flow processes to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide ions can yield methoxy-substituted derivatives .
Scientific Research Applications
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline can be compared with other brominated aromatic amines, such as:
- 3,4,5,6-Tetrabromo-2-methoxyaniline
- 4,5-Dibromo-2-methoxy-N-methylaniline
- 2,3,4,5-Tetrabromoaniline
These compounds share similar structural features but differ in the number and position of bromine atoms and other substituents.
Biological Activity
2,3,4,6-Tetrabromo-5-methoxy-N-methylaniline is a synthetic organic compound characterized by its complex structure, which includes multiple bromine substituents and a methoxy group attached to an aniline backbone. The molecular formula for this compound is C₁₃H₉Br₄N₁O, with a molecular weight of approximately 382.8 g/mol. Its unique structural features contribute to various biological activities, including antimicrobial and anti-inflammatory properties.
The presence of four bromine atoms significantly influences the compound's reactivity and solubility. The synthesis typically involves the bromination of N-methylaniline in a controlled manner to achieve the tetrabrominated derivative.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. This activity is likely attributed to the electron-withdrawing nature of bromine atoms, which enhances the compound's interaction with microbial cell membranes.
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
2. Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies conducted on RAW264.7 macrophage cells revealed that the compound inhibits the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Mechanism of Action:
- Inhibition of inducible nitric oxide synthase (iNOS) expression.
- Suppression of cyclooxygenase-2 (COX-2) activity.
- Prevention of nuclear translocation of NF-κB p65.
Case Study: In Vivo Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a rat paw edema model. The results indicated a significant reduction in swelling compared to control groups treated with saline.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 45 |
| Indomethacin (10 mg/kg) | 50 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained by its structure. The extensive bromination increases lipophilicity and alters electronic properties, enhancing its interaction with biological targets.
Comparison with Similar Compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-N-methylaniline | Single bromine atom | Lower reactivity; less effective |
| 2,4-Dibromoaniline | Two bromine atoms | Moderate antimicrobial properties |
| 3,4-Dihydroxy-N-methylaniline | Hydroxy groups instead of bromines | Different biological activities |
Properties
Molecular Formula |
C8H7Br4NO |
|---|---|
Molecular Weight |
452.76 g/mol |
IUPAC Name |
2,3,4,6-tetrabromo-5-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H7Br4NO/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h13H,1-2H3 |
InChI Key |
LBQWRSWOWOQELF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C(=C1Br)Br)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















